REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:19]([Cl:20])=[CH:18][C:17]([N+:21]([O-])=O)=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>CO.O.O.O.O.O.O.[Ni](Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][N:11]([C:14]2[C:19]([Cl:20])=[CH:18][C:17]([NH2:21])=[CH:16][N:15]=2)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,4.5.6.7.8.9.10|
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Name
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4-(3-chloro-5-nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
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Quantity
|
3.09 g
|
Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=C(C=C1Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
5.11 g
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Type
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reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
|
nickel(II) chloride hexahydrate
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Quantity
|
10.7 g
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Type
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catalyst
|
Smiles
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O.O.O.O.O.O.[Ni](Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction to 0° C
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Type
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FILTRATION
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Details
|
Add CH2Cl2 and filter through a pad of Celite®
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Type
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WASH
|
Details
|
Wash
|
Type
|
FILTRATION
|
Details
|
filter cake with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
collect filtrate
|
Type
|
CUSTOM
|
Details
|
Add saturated aq. sodium bicarbonate solution to the filtrate and separate organic layer
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Type
|
DRY_WITH_MATERIAL
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Details
|
Combine organic extracts, dry over Mg2SO4
|
Type
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FILTRATION
|
Details
|
filter
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Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
WASH
|
Details
|
Subject residue to silica gel chromatography eluting with 0-70% EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=C(C=C1Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.77 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |